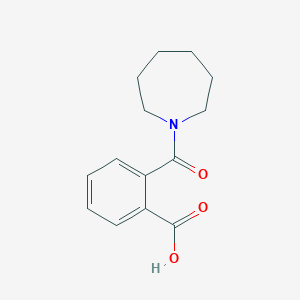![molecular formula C21H26FN3O4 B183905 1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 182868-80-0](/img/structure/B183905.png)
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone antibacterial drug. It is commonly known as moxifloxacin and is used to treat various bacterial infections. Moxifloxacin belongs to the fluoroquinolone class of antibiotics and is a broad-spectrum antibiotic that is effective against both gram-positive and gram-negative bacteria.
Mécanisme D'action
Moxifloxacin works by inhibiting bacterial DNA synthesis. It binds to the enzyme DNA gyrase, which is responsible for unwinding and separating the DNA strands during replication. By inhibiting this enzyme, moxifloxacin prevents bacterial DNA from replicating, which ultimately leads to bacterial cell death.
Biochemical and Physiological Effects
Moxifloxacin has been shown to have a good safety profile and is generally well-tolerated by patients. However, like all antibiotics, it can have some side effects, including gastrointestinal disturbances, headaches, and dizziness. Moxifloxacin can also cause photosensitivity, which is an increased sensitivity to sunlight.
Avantages Et Limitations Des Expériences En Laboratoire
Moxifloxacin has several advantages for use in lab experiments. It is a broad-spectrum antibiotic that is effective against a wide range of bacteria. It is also relatively easy to synthesize and has a good safety profile. However, there are some limitations to its use in lab experiments. Moxifloxacin can be expensive, which may limit its use in some experiments. Additionally, it can be difficult to obtain pure moxifloxacin, which can affect the accuracy of experiments.
Orientations Futures
There are several future directions for the study of moxifloxacin. One area of research is the development of new moxifloxacin derivatives that are more effective against drug-resistant bacteria. Another area of research is the study of moxifloxacin's potential use in the treatment of tuberculosis and other mycobacterial infections. Additionally, there is ongoing research into the mechanism of action of moxifloxacin and how it can be optimized for use in the treatment of bacterial infections.
Méthodes De Synthèse
Moxifloxacin is synthesized by a multi-step process. The first step involves the reaction of 6-fluoro-3,4-dihydro-4-oxoquinoline-3-carboxylic acid with ethyl cyanoacetate to form ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-quinolinecarboxylate. This intermediate is then reacted with 3-(methylamino)methylpyrrolidine to form moxifloxacin.
Applications De Recherche Scientifique
Moxifloxacin has been extensively studied for its antibacterial properties. It has been used to treat various bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Moxifloxacin has also been studied for its potential use in the treatment of tuberculosis and other mycobacterial infections.
Propriétés
Numéro CAS |
182868-80-0 |
|---|---|
Nom du produit |
1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid |
Formule moléculaire |
C21H26FN3O4 |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
1-cyclopropyl-8-ethoxy-6-fluoro-7-[3-(methylaminomethyl)pyrrolidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H26FN3O4/c1-3-29-20-17-14(19(26)15(21(27)28)11-25(17)13-4-5-13)8-16(22)18(20)24-7-6-12(10-24)9-23-2/h8,11-13,23H,3-7,9-10H2,1-2H3,(H,27,28) |
Clé InChI |
HDMUHFXQBYLDTG-UHFFFAOYSA-N |
SMILES |
CCOC1=C2C(=CC(=C1N3CCC(C3)CNC)F)C(=O)C(=CN2C4CC4)C(=O)O |
SMILES canonique |
CCOC1=C2C(=CC(=C1N3CCC(C3)CNC)F)C(=O)C(=CN2C4CC4)C(=O)O |
Synonymes |
3-Quinolinecarboxylic acid, 1-cyclopropyl-8-ethoxy-6-fluoro-1,4-dihydro-7-[3-[(MethylaMino)Methyl]-1-pyrrolidinyl]-4-oxo- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



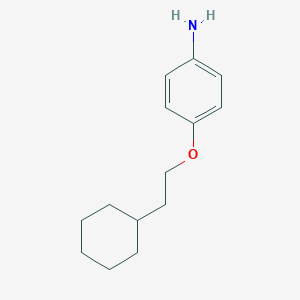
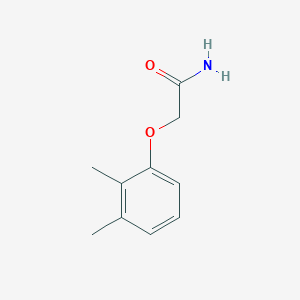


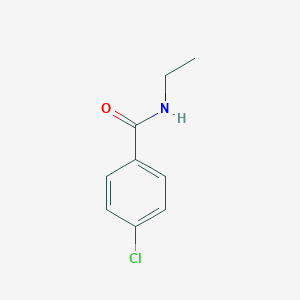
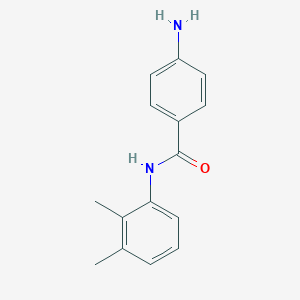
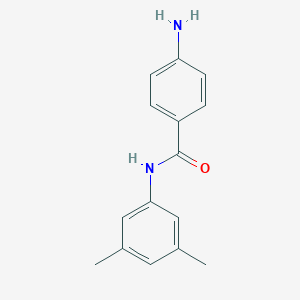
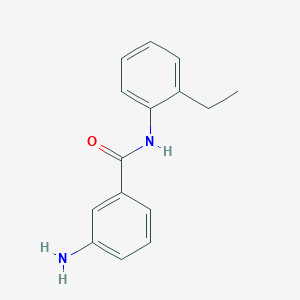
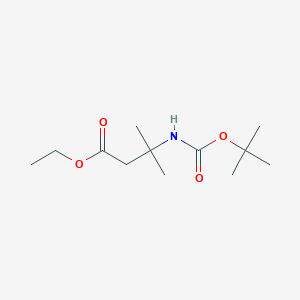
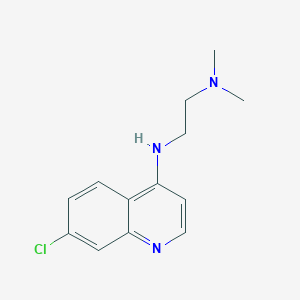
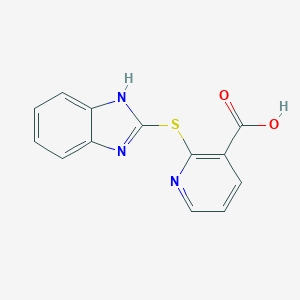
![2-{[2-(Dimethylamino)ethyl]amino}-3-nitropyridine](/img/structure/B183845.png)
![2H-1-Benzopyran-2-one, 4-[(phenylmethyl)thio]-](/img/structure/B183847.png)
